molecular formula C22H26N2O6 B11227078 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11227078
M. Wt: 414.5 g/mol
InChI Key: OBDDDXCEGHQMTA-UHFFFAOYSA-N
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Description

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, methoxy groups, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Nitrophenoxy Moiety: This step involves the nucleophilic substitution of a halogenated nitrophenol with the tetrahydroisoquinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.

    Substitution: The nitrophenoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The nitrophenoxy moiety can interact with enzymes and receptors, leading to various biological effects. The tetrahydroisoquinoline core can also modulate the activity of neurotransmitter receptors, making it a potential candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the 2-methylpropan-1-one moiety.

    6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(3,4,5-triethoxyphenyl)methanone: Contains additional ethoxy groups, leading to different chemical properties.

Uniqueness

1-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-METHYLPROPAN-1-ONE is unique due to its combination of methoxy, nitrophenoxy, and tetrahydroisoquinoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C22H26N2O6/c1-14(2)22(25)23-10-9-15-11-20(28-3)21(29-4)12-18(15)19(23)13-30-17-7-5-16(6-8-17)24(26)27/h5-8,11-12,14,19H,9-10,13H2,1-4H3

InChI Key

OBDDDXCEGHQMTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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